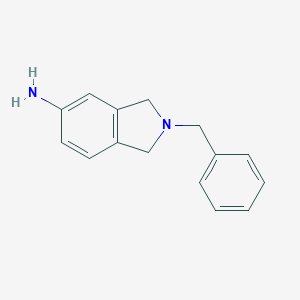

2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-1,3-dihydroisoindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHDKXQNTZQBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390167 | |

| Record name | 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127168-70-1 | |

| Record name | 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine, a key intermediate in pharmaceutical research and development. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a substituted isoindoline derivative. The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The presence of the benzyl group at the 2-position and the amino group at the 5-position makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide will focus on a reliable and well-documented multi-step synthesis starting from readily available commercial reagents.

Primary Synthetic Pathway

The most common and practical synthesis of this compound proceeds through a three-step sequence starting from phthalimide. This pathway involves:

-

Nitration of Phthalimide: Introduction of a nitro group onto the phthalimide backbone at the 4-position.

-

N-Benzylation of 4-Nitrophthalimide: Attachment of the benzyl group to the nitrogen atom of the phthalimide ring.

-

Reduction of 2-Benzyl-5-nitrophthalimide: Concurrent reduction of the nitro group to an amine and the phthalimide carbonyls to methylenes to form the final isoindoline ring.

Caption: A three-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the primary synthetic pathway.

| Step | Reaction | Starting Material | Reagents | Product | Yield (%) | Purity (%) |

| 1 | Nitration | Phthalimide | Fuming HNO₃, H₂SO₄ | 4-Nitrophthalimide | 80-85 | >98 |

| 2 | N-Benzylation | 4-Nitrophthalimide | Benzyl Bromide, K₂CO₃ | 2-Benzyl-5-nitrophthalimide | 75-80 | >97 |

| 3 | Reduction | 2-Benzyl-5-nitrophthalimide | LiAlH₄ or H₂/Pd | This compound | 65-75 | >99 |

Experimental Protocols

Step 1: Synthesis of 4-Nitrophthalimide

This procedure details the nitration of phthalimide to yield 4-nitrophthalimide.[1][2]

Materials:

-

Phthalimide (1.0 eq)

-

Fuming Nitric Acid (d=1.50 g/mL, 4.2 eq)

-

Concentrated Sulfuric Acid (d=1.84 g/mL)

-

Ice

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, carefully add fuming nitric acid to concentrated sulfuric acid while cooling in an ice-salt bath to maintain a temperature below 10°C.

-

To the cooled acid mixture, add phthalimide portion-wise, ensuring the temperature does not exceed 15°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 6-8 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude 4-nitrophthalimide is recrystallized from ethanol to afford a pale-yellow crystalline solid.

Step 2: Synthesis of 2-Benzyl-5-nitrophthalimide

This protocol describes the N-benzylation of 4-nitrophthalimide.

Materials:

-

4-Nitrophthalimide (1.0 eq)

-

Benzyl Bromide (1.1 eq)

-

Potassium Carbonate (K₂CO₃, 1.5 eq)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-nitrophthalimide in DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 3: Synthesis of this compound

This final step involves the reduction of the nitro group and the phthalimide moiety.

Materials:

-

2-Benzyl-5-nitrophthalimide (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄, excess) or Hydrogen gas with Palladium on Carbon (H₂/Pd)

-

Anhydrous Tetrahydrofuran (THF) or Ethanol

-

Sodium Sulfate (Na₂SO₄)

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Add a solution of 2-benzyl-5-nitrophthalimide in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 8-12 hours.

-

Cool the reaction mixture to 0°C and quench it by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting granular precipitate and wash it with THF.

-

Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound as the final product.

Method B: Catalytic Hydrogenation

-

Dissolve 2-benzyl-5-nitrophthalimide in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50-60 psi).

-

Shake the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography as described in Method A.

Logical Workflow for Synthesis

Caption: Detailed workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be reliably achieved through a three-step process involving nitration, N-benzylation, and reduction. The provided protocols offer a clear and detailed guide for the successful synthesis of this important pharmaceutical intermediate. Careful control of reaction conditions and appropriate purification techniques at each step are crucial for obtaining the final product in high yield and purity. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Technical Guide: Spectroscopic and Synthetic Overview of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for the novel compound 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine. Due to the limited availability of direct experimental data for this specific molecule, this guide presents representative spectroscopic data from structurally similar compounds and a detailed, validated synthetic protocol for analogous molecules.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 127168-70-1

-

Molecular Formula: C₁₅H₁₆N₂

-

Molecular Weight: 224.30 g/mol

-

Canonical SMILES: C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)N

Spectroscopic Data

Table 1: Representative ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 7.20 - 7.40 | m | 5H | Benzyl-H | Protons of the benzyl group phenyl ring. |

| ~ 6.90 - 7.10 | m | 3H | Isoindoline-H (aromatic) | Protons on the isoindoline aromatic ring. The amino group will cause an upfield shift of these protons. |

| ~ 4.20 | s | 4H | Isoindoline-CH₂ (benzylic) | The two CH₂ groups of the isoindoline ring are expected to be equivalent. |

| ~ 3.80 | s | 2H | Benzyl-CH₂ | The methylene protons of the benzyl group. |

| ~ 3.50 | br s | 2H | -NH₂ | The chemical shift can vary depending on solvent and concentration. |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Representative ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 145.0 | Isoindoline C-5 | Carbon atom attached to the amino group. |

| ~ 138.0 | Benzyl C-1' | Quaternary carbon of the benzyl phenyl ring. |

| ~ 135.0 | Isoindoline C-3a, C-7a | Quaternary carbons of the isoindoline ring. |

| ~ 128.0 - 129.0 | Benzyl C-2', C-3', C-4' | Aromatic carbons of the benzyl group. |

| ~ 115.0 - 125.0 | Isoindoline C-4, C-6, C-7 | Aromatic carbons of the isoindoline ring. |

| ~ 60.0 | Benzyl-CH₂ | Methylene carbon of the benzyl group. |

| ~ 55.0 | Isoindoline-CH₂ (C-1, C-3) | The two equivalent methylene carbons of the isoindoline ring. |

Solvent: CDCl₃.

Table 3: Expected Mass Spectrometry (MS) Data

| m/z | Ion | Notes |

| 224 | [M]⁺ | Molecular ion peak. |

| 133 | [M - C₇H₇]⁺ | Loss of the benzyl group (tropylium cation). This is expected to be a major fragmentation pathway. |

| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion), a very common fragment for benzyl-containing compounds. |

Ionization Method: Electron Ionization (EI).

Table 4: Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration | Notes |

| 3400 - 3200 | N-H stretch | Two bands characteristic of a primary amine (-NH₂). |

| 3100 - 3000 | Aromatic C-H stretch | Characteristic of C-H bonds in the aromatic rings. |

| 2950 - 2850 | Aliphatic C-H stretch | Characteristic of the CH₂ groups in the isoindoline and benzyl moieties. |

| 1620 - 1580 | N-H bend | Bending vibration of the primary amine. |

| 1600 - 1450 | Aromatic C=C stretch | Multiple bands are expected for the two aromatic rings. |

| 1350 - 1250 | C-N stretch | Aromatic amine C-N stretching. |

Experimental Protocols

A plausible and commonly employed synthetic route to this compound involves a two-step process starting from α,α'-dibromo-o-xylene and benzylamine to form the isoindole core, followed by nitration and subsequent reduction of the nitro group.

Step 1: Synthesis of 2-Benzyl-2,3-dihydro-1H-isoindole

A general procedure for the synthesis of N-substituted 2,3-dihydro-1H-isoindoles has been reported and can be adapted as follows:

-

To a solution of α,α'-dibromo-o-xylene (1.0 eq) in a suitable solvent such as dioxane, add benzylamine (1.0 eq).

-

Add a base, for example, sodium hydroxide (2.4 eq), to the mixture at room temperature.

-

Stir the reaction mixture for approximately 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure 2-benzyl-2,3-dihydro-1H-isoindole.

Step 2: Synthesis of 2-Benzyl-5-nitro-2,3-dihydro-1H-isoindole

-

Dissolve 2-benzyl-2,3-dihydro-1H-isoindole in concentrated sulfuric acid at 0°C.

-

Slowly add a nitrating agent, such as nitric acid, while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified time.

-

Pour the reaction mixture over ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain 2-benzyl-5-nitro-2,3-dihydro-1H-isoindole.

Step 3: Synthesis of this compound

-

Dissolve 2-benzyl-5-nitro-2,3-dihydro-1H-isoindole in a solvent like ethanol or ethyl acetate.

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using SnCl₂, heat the reaction mixture to reflux. For catalytic hydrogenation, stir the mixture under a hydrogen balloon at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

For the SnCl₂ reduction, basify the reaction mixture after cooling and extract the product with an organic solvent. For catalytic hydrogenation, filter off the catalyst.

-

Purify the crude product by column chromatography to obtain this compound.

Visualization of Synthetic Pathway

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthetic pathway for this compound.

2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthetic pathway for 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine. While experimental data for this specific molecule is limited in publicly accessible literature, this guide compiles available information on its core structure and proposes a detailed, multi-step synthesis protocol based on established chemical transformations. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis and potential applications of this and related isoindoline derivatives.

Chemical Structure and Properties

This compound is a heterocyclic amine featuring a benzyl group attached to the nitrogen atom of a dihydroisoindole scaffold, with an amino group substituted on the benzene ring of the isoindoline core.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 127168-70-1 | [1][2] |

| Molecular Formula | C₁₅H₁₆N₂ | [1] |

| Molecular Weight | 224.307 g/mol | [1] |

| IUPAC Name | 2-benzyl-2,3-dihydro-1H-isoindol-5-amine | PubChem |

| Canonical SMILES | C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)N | [1] |

| Topological Polar Surface Area | 29.3 Ų | [1] |

| Rotatable Bond Count | 2 | [1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| XLogP3-AA | 2.6 | PubChem |

Note: Most physical properties such as melting point, boiling point, and solubility are not available in the cited literature and would require experimental determination.

The dihydrochloride salt of this compound is also commercially available (CAS Number: 1185304-81-7) with a molecular weight of 297.23 g/mol and molecular formula C₁₅H₁₈Cl₂N₂.[3]

Experimental Protocols: A Plausible Synthetic Route

Workflow of the Proposed Synthesis:

Caption: Proposed three-step synthesis of the target compound.

Step 1: Synthesis of 2-Benzylisoindoline

This step involves the N-alkylation of benzylamine with α,α'-dibromo-o-xylene to form the isoindoline ring.

-

Materials:

-

α,α'-Dibromo-o-xylene

-

Benzylamine

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

-

Protocol:

-

In a round-bottomed flask, dissolve α,α'-dibromo-o-xylene (1.0 eq) and benzylamine (1.0 eq) in 1,4-dioxane.

-

Add powdered sodium hydroxide (2.4 eq) to the solution at room temperature.

-

Stir the reaction mixture vigorously for approximately 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the dioxane under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent, to yield pure 2-benzylisoindoline.

-

Step 2: Nitration of 2-Benzylisoindoline

This electrophilic aromatic substitution introduces a nitro group onto the benzene ring of the isoindoline core, likely at the 5-position due to the directing effects of the alkyl group.

-

Materials:

-

2-Benzylisoindoline

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

-

Protocol:

-

Cool concentrated sulfuric acid in an ice bath.

-

Slowly add 2-benzylisoindoline to the cold sulfuric acid with stirring, maintaining a low temperature.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 2-benzylisoindoline in sulfuric acid, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 2-benzyl-5-nitroisoindoline. Further purification may be necessary.

-

Step 3: Reduction of 2-Benzyl-5-nitroisoindoline

The final step is the reduction of the nitro group to the primary amine. Several methods are available for this transformation.

-

Materials (Method A: Tin(II) Chloride Reduction):

-

2-Benzyl-5-nitroisoindoline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

-

Protocol (Method A):

-

Dissolve 2-benzyl-5-nitroisoindoline in ethanol in a round-bottomed flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography or recrystallization as needed.

-

-

Materials (Method B: Catalytic Hydrogenation):

-

2-Benzyl-5-nitroisoindoline

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

-

Protocol (Method B):

-

Dissolve 2-benzyl-5-nitroisoindoline in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 50 psi).

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified.

-

Structure and Biological Activity of Related Compounds

While no specific biological activity has been reported for this compound, derivatives of the isoindoline scaffold have shown a wide range of biological activities. For instance, certain 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivatives have been investigated as potential multi-target agents for Alzheimer's disease, exhibiting inhibitory activity against acetylcholinesterase, β-secretase, and β-amyloid aggregation.[4] Additionally, other isoindoline-containing compounds have been explored for their antagonist properties at various receptors. The biological activity of such compounds is often highly dependent on the nature and position of substituents on both the isoindoline core and the benzyl group.

Conclusion

This compound is a molecule of interest for which detailed experimental characterization is currently lacking in the public domain. This guide has provided its known chemical properties and a plausible, detailed synthetic pathway. The proposed synthesis is based on well-established and reliable chemical reactions, offering a solid starting point for its preparation in a laboratory setting. Further research is required to determine its precise physicochemical properties, optimize its synthesis, and explore its potential biological activities. The information presented here serves as a valuable resource for chemists and pharmacologists interested in the exploration of novel isoindoline derivatives for drug discovery and development.

References

- 1. minio.scielo.br [minio.scielo.br]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Isoindoline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The isoindoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, including several approved drugs.[1] Its unique structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of isoindoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neurological properties. Detailed experimental protocols for key biological assays are provided, along with a summary of quantitative activity data and visualizations of relevant signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

Isoindoline is a bicyclic heterocyclic organic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring.[2] While the parent isoindoline is not commonly encountered, its derivatives are found in a variety of natural products and synthetic molecules with significant therapeutic applications.[2][3] The structural versatility of the isoindoline core has made it a focal point for medicinal chemists, leading to the development of drugs for a range of indications, including multiple myeloma, inflammation, and hypertension.[1] This guide aims to provide a comprehensive resource for researchers by detailing the multifaceted biological potential of isoindoline derivatives.

Anticancer Activity

Isoindoline derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[4][5] The most notable examples are the immunomodulatory drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide, which have revolutionized the treatment of multiple myeloma.[1]

Mechanism of Action: Cereblon-Mediated Protein Degradation

The anticancer activity of immunomodulatory isoindoline derivatives is primarily mediated through their interaction with the protein cereblon (CRBN).[6] Cereblon is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[7] The binding of IMiDs to cereblon alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the Ikaros family zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6] These transcription factors are essential for the survival and proliferation of multiple myeloma cells. Their degradation results in apoptosis and cell cycle arrest.[6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected isoindoline derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Compound 7 (azide and silyl ether derivative) | A549 (Lung Carcinoma) | BrdU | 19.41 ± 0.01 | [8] |

| N-benzylisoindole-1,3-dione 3 | A549-Luc (Lung Carcinoma) | MTT | 114.25 | [9] |

| N-benzylisoindole-1,3-dione 4 | A549-Luc (Lung Carcinoma) | MTT | 116.26 | [9] |

| Compound 2a (Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate) | A549 (Lung Carcinoma) | WST-1 | 650.25 | [10] |

| Isoindoline-1,3-dione derivatives (general) | HeLa, C6, A549 | BrdU | Various | [8] |

| Tryptophanol-derived isoindolinone 13d | HCT116 p53+/+ (Colon Carcinoma) | Not specified | 4.0 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Isoindoline derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

-

Prepare serial dilutions of the isoindoline derivative in culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[13]

Antimicrobial Activity

Certain isoindoline derivatives have been shown to possess antimicrobial properties against a range of bacterial and fungal pathogens.[14][15]

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected isoindoline derivatives against various microorganisms.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione 4h | Enterococcus faecalis | 375 | |

| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione 4b | Enterococcus faecalis | 750 | |

| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione 4h | Staphylococcus aureus | 750 | |

| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione 4b | Staphylococcus aureus | 750 | |

| Isoindolin-1-one-3-phosphonate 4d | Candida albicans | Lowest MIC in series | [16] |

| 3-Alkylidene-2-indolone VII | Gram-positive and Gram-negative bacteria | 12.5 - 50 | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4][18][19]

Materials:

-

Microbial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Isoindoline derivative stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of the isoindoline derivative in a suitable solvent.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth medium to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, and then dilute it to the final desired concentration.

-

Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at the appropriate temperature and for the recommended duration for the specific microorganism.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[20]

Anti-inflammatory Activity

Isoindoline derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).[21][22][23]

Mechanism of Action: Inhibition of Inflammatory Pathways

The anti-inflammatory effects of certain isoindoline derivatives are attributed to their ability to inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.[21] Additionally, some derivatives can suppress the production of pro-inflammatory cytokines like TNF-α.[22]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of selected isoindoline derivatives.

| Compound/Derivative | Animal Model | Parameter Measured | Efficacy | Reference |

| Dimethoxychalcone 11d | Carrageenan-induced paw edema | % Edema inhibition (3h) | 59.3% | [21] |

| Hybrid derivative 10b | Carrageenan-induced paw edema | % Edema inhibition (3h) | 67.4% | [21] |

| Hybrid derivative 10c | Carrageenan-induced paw edema | % Edema inhibition (3h) | 55.6% | [21] |

| Tetrahydro-2H-isoindole 37 | Murine Air-Pouch Model | Inhibition of Exudate PGE₂ | ED₅₀ = 3 mg/kg | [3] |

| Tetrahydro-2H-isoindole 37 | Adjuvant-Induced Arthritis | Inhibition of Paw Edema | ED₅₀ = 0.15 mg/kg/day | [3] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[1][5][24][25]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in sterile saline)

-

Isoindoline derivative formulation

-

Vehicle control

-

Positive control (e.g., indomethacin or diclofenac)

-

Plethysmometer or calipers

Procedure:

-

Fast the animals overnight before the experiment.

-

Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Administer the isoindoline derivative, vehicle, or positive control orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.[1]

Neurological Activity

Isoindoline derivatives have shown promise in the context of neurological disorders, particularly as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[14][26][27]

Mechanism of Action: Acetylcholinesterase Inhibition

In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine. Acetylcholinesterase inhibitors prevent the breakdown of acetylcholine, thereby increasing its levels in the brain and improving cognitive function.[28]

Quantitative Acetylcholinesterase Inhibitory Activity Data

The following table presents the IC50 values for selected isoindoline derivatives against acetylcholinesterase.

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| Compound 7a (p-fluoro substituted) | AChE | 2.1 | [27] |

| Compound 7f (p-fluoro substituted) | AChE | 2.1 | [27] |

| Compound 7b (p-methyl substituted) | AChE | 5.4 ± 0.9 | [27] |

| Compound 7g (p-methyl substituted) | AChE | 4.8 ± 0.5 | [27] |

| Acetohydrazide derivative 8a | AChE | 0.11 ± 0.05 | [26] |

| Acetohydrazide derivative 8g | BChE | 5.7 ± 0.2 | [26] |

| 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives | AChE | 0.9 - 19.5 | [14] |

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a colorimetric assay used to measure acetylcholinesterase activity and its inhibition.[29][30][31]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Buffer solution (e.g., phosphate buffer, pH 8.0)

-

Isoindoline derivative solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in the buffer.

-

In a 96-well plate, add the buffer, DTNB solution, and the isoindoline derivative at various concentrations.

-

Add the AChE solution to each well and pre-incubate for a specific period.

-

Initiate the reaction by adding the ATCI substrate to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader in kinetic mode.

-

The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the isoindoline derivative and determine the IC50 value.[28]

Conclusion

Isoindoline derivatives represent a versatile and highly valuable class of compounds with a wide array of biological activities. Their proven success in clinical applications, particularly in oncology and inflammatory diseases, underscores their therapeutic potential. This technical guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and neurological activities of these compounds, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, such as the modulation of the cereblon E3 ligase complex, opens new avenues for the rational design of novel therapeutics. It is anticipated that continued research into the synthesis and biological evaluation of isoindoline derivatives will lead to the discovery of new and improved drugs for a variety of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. inotiv.com [inotiv.com]

- 6. WO2020118098A1 - Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment - Google Patents [patents.google.com]

- 7. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. benchchem.com [benchchem.com]

- 13. atcc.org [atcc.org]

- 14. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. Broth Microdilution | MI [microbiology.mlsascp.com]

- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 21. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. researchgate.net [researchgate.net]

- 26. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. researchgate.net [researchgate.net]

- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 31. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: Speculating on the Mechanism of Action for CAS 127168-70-1

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 127168-70-1, chemically known as 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine, presents a notable challenge in contemporary pharmacological research. Despite its availability from various chemical suppliers for research purposes, a thorough investigation of publicly accessible scientific literature, patents, and clinical trial databases reveals a significant absence of information regarding its specific biological targets and mechanism of action. This guide aims to address this knowledge gap by providing a speculative framework based on the analysis of its structural motifs and the known activities of analogous compounds. It is critical to emphasize that the following is a theoretical exploration and requires rigorous experimental validation.

Compound Profile: this compound

At its core, the molecule features a dihydroisoindole scaffold, a nitrogen-containing bicyclic structure, which is a common feature in a variety of biologically active compounds. The presence of a benzyl group and an amino group at specific positions further diversifies its potential for interaction with biological macromolecules.

| Identifier | Value |

| CAS Number | 127168-70-1 |

| Chemical Name | This compound |

| Molecular Formula | C₁₅H₁₆N₂ |

| Molecular Weight | 224.30 g/mol |

Speculative Mechanisms of Action

Given the lack of direct evidence, we can hypothesize potential mechanisms of action by dissecting the molecule's key structural components and drawing parallels with known pharmacophores.

Monoamine Oxidase (MAO) Inhibition

The overall structure of this compound bears some resemblance to inhibitors of monoamine oxidases (MAOs), enzymes crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. The benzyl group could potentially interact with the hydrophobic active site of MAOs.

Hypothetical Signaling Pathway: MAO-A Inhibition

An In-depth Technical Guide to 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindoline scaffold and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses on 2-benzyl-2,3-dihydro-1H-isoindol-5-ylamine and its analogues, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. While direct research on the specific this compound core is limited in publicly available literature, this guide draws upon extensive data from structurally related isoindoline, isoindolinone, and isoindole-1,3-dione derivatives to provide a thorough understanding of the therapeutic potential of this class of compounds. The isoindoline core is a key feature in several clinically approved drugs, highlighting its importance as a privileged structure in drug discovery.

Data Presentation: Quantitative Bioactivity of Isoindoline Analogues

The following tables summarize the quantitative biological data for various derivatives of the broader isoindoline class, including isoindolinones and isoindole-1,3-diones, which share the core bicyclic structure. These analogues have been investigated for a range of therapeutic targets.

Table 1: Carbonic Anhydrase Inhibition

Several isoindolinone derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[1]

| Compound ID | Derivative Type | hCA I IC₅₀ (nM) | hCA I Kᵢ (nM) | hCA II IC₅₀ (nM) | hCA II Kᵢ (nM) |

| 2a | N-ethyl-isoindolinone | 21.89 ± 0.153 | 22.03 ± 9.21 | 21.69 ± 10.56 | 21.69 ± 10.56 |

| 2c | N-(2-propanol)-isoindolinone | 12.06 ± 0.061 | 11.48 ± 4.18 | 13.02 ± 0.041 | 9.32 ± 2.35 |

| 2d | N-(n-butanol)-isoindolinone | 75.73 ± 1.205 | 87.08 ± 35.21 | 231.0 ± 1.0 | 251.48 ± 37.07 |

| 2f | N-cyclohexanol-isoindolinone | 11.24 ± 0.291 | 16.09 ± 4.14 | 27.80 ± 0.170 | 14.87 ± 3.25 |

| AAZ | Acetazolamide (Standard) | 20.37 ± 0.091 | 18.16 ± 0.882 | 19.49 ± 0.106 | 18.16 ± 0.882 |

Table 2: Cytotoxic Activity Against Cancer Cell Lines

N-benzyl isoindole-1,3-dione derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2]

| Compound ID | Derivative Type | Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| 3 | Diacetoxy N-benzylisoindole-1,3-dione | A549 | 48 | 114.25 |

| 4 | Chloroacetoxy N-benzylisoindole-1,3-dione | A549 | 48 | 116.26 |

| 3 | Diacetoxy N-benzylisoindole-1,3-dione | HeLa | 48 | 148.59 |

| 4 | Chloroacetoxy N-benzylisoindole-1,3-dione | HeLa | 48 | 140.60 |

Table 3: Acetylcholinesterase (AChE) Inhibition

Isoindoline-1,3-dione-N-benzyl pyridinium hybrids have been evaluated for their potential as acetylcholinesterase inhibitors.[3]

| Compound ID | Substituent on Benzyl Moiety | IC₅₀ (µM) |

| 7a | 4-Fluoro | 2.1 ± 0.6 |

| 7b | 4-Methyl | 5.4 ± 0.9 |

| 7d | 4-Chloro | > 10 |

| 7e | Unsubstituted | 4.5 ± 0.8 |

| 7f | 4-Fluoro | 2.1 ± 0.6 |

| 7g | 4-Methyl | 4.8 ± 0.5 |

| 7i | 4-Chloro | 6.7 ± 1.1 |

| Rivastigmine | Standard | 11.07 |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of isoindoline analogues are crucial for reproducibility and further development.

Synthesis of 2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one

This protocol describes the synthesis of a hydroxylated isoindolinone derivative.[4]

Materials:

-

N-benzylphthalimide

-

Methyl magnesium bromide solution (3 M in ether)

-

Toluene

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for column chromatography

-

Celite

Procedure:

-

To a 25 ml round-bottom flask filled with nitrogen, add 1.4 ml of methyl magnesium bromide solution (3 M in ether) and heat to 60 °C.

-

Slowly add a solution of N-benzylphthalimide (500 mg, 2.11 mmol) in toluene (15 ml) dropwise while stirring, maintaining the temperature at 60 °C.

-

After the addition is complete, heat the solution to 110 °C and maintain this temperature for 4 hours.

-

Cool the reaction mixture to room temperature and add petroleum ether.

-

Stir the mixture in air for 12 hours, during which it will turn purple.

-

Filter the mixture through Celite.

-

Dry the filtrate to obtain a precipitate.

-

Purify the precipitate by column chromatography on silica gel using an eluent of ethyl acetate/petroleum ether (1:3).

-

The final product is obtained as a colorless solid.

Acetylcholinesterase Inhibition Assay

The inhibitory activity of the target compounds against AChE can be determined using a modified Ellman's method.[3]

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds

-

Rivastigmine (standard)

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the AChE solution to each well and incubate at 37 °C for 15 minutes.

-

Initiate the reaction by adding the ATCI solution.

-

Measure the absorbance at 412 nm every 45 seconds for 3 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

Isoindoline derivatives have been shown to modulate various signaling pathways implicated in diseases such as cancer and inflammation.

Hedgehog Signaling Pathway Inhibition

Certain isoindolinone derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is a critical regulator of cell growth and differentiation. Dysregulation of this pathway is linked to several cancers.

Caption: Inhibition of the Hedgehog signaling pathway by isoindolinone derivatives.

Cyclooxygenase (COX) Inhibition Pathway

Some isoindoline derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Workflow

The discovery and development of novel isoindoline-based drug candidates typically follow a structured workflow from initial design and synthesis to preclinical evaluation.

Caption: General workflow for the development of isoindoline-based drug candidates.

Conclusion

The this compound core and its analogues represent a promising area for drug discovery. While research on this specific scaffold is still emerging, the broader class of isoindoline derivatives has demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The data and protocols presented in this guide provide a solid foundation for researchers to build upon, facilitating the design and synthesis of novel and more potent therapeutic agents. Further investigation into the structure-activity relationships of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine, a substituted isoindoline derivative, represents a chemical scaffold of significant interest in medicinal chemistry. The isoindoline core is a component of various biologically active compounds, exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, drawing upon available data and contextualizing its potential characteristics within the broader class of isoindoline derivatives. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and development of novel therapeutics based on this molecular framework.

Chemical Identity and Structure

This compound is an organic compound featuring a central dihydroisoindole moiety, N-substituted with a benzyl group, and further functionalized with an amine group at the 5-position of the isoindoline ring.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 127168-70-1[1] |

| Molecular Formula | C₁₅H₁₆N₂[1] |

| Canonical SMILES | C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)N[1] |

| InChI | InChI=1S/C15H16N2/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11,16H2[1] |

| InChIKey | APHDKXQNTZQBHW-UHFFFAOYSA-N[1] |

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, a combination of computed data and information on its dihydrochloride salt provides valuable insights.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 224.307 g/mol | [1] |

| Monoisotopic Mass | 224.131348519 g/mol | [1] |

| XLogP3-AA (Computed) | 2.6 | [1] |

| Topological Polar Surface Area | 29.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | The dihydrochloride salt is noted to have enhanced solubility and stability.[2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly available. However, standard methodologies for compounds of this class can be applied. Below is a representative protocol for determining the aqueous solubility of a similar amine-containing heterocyclic compound.

Protocol: Determination of Aqueous Solubility by the Shake-Flask Method

This protocol is a generalized procedure and may require optimization for the specific compound.

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Deionized water (or appropriate buffer solution)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the compound of known concentration in a suitable organic solvent (e.g., methanol or DMSO).

-

Calibration Curve: Prepare a series of standard solutions of the compound in the mobile phase to be used for HPLC analysis by diluting the stock solution. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

-

Equilibration: Add an excess amount of the solid compound to a vial containing a known volume of deionized water.

-

Shaking: Seal the vials and place them in a thermostatically controlled shaker set at the desired temperature (e.g., 25 °C). Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with the mobile phase to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Using the calibration curve, determine the concentration of the compound in the diluted sample. Calculate the solubility in the original saturated solution by accounting for the dilution factor.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively associated with this compound, the broader class of isoindoline derivatives is known to possess a wide array of pharmacological properties. This suggests that the title compound could be a valuable starting point for drug discovery efforts.

Derivatives of isoindoline have been reported to exhibit activities including:

-

Analgesic and Anti-inflammatory Effects: Some isoindoline-1,3-dione derivatives have shown analgesic activity, in some cases exceeding that of reference drugs like metamizole sodium.[3] These effects are often linked to the inhibition of cyclooxygenase (COX) enzymes.[4][5]

-

Antitumor Activity: Certain isoindolinone derivatives have demonstrated cytotoxicity against various cancer cell lines, such as HepG2.[6]

-

Antiviral Properties: The isoindole scaffold is present in compounds with reported antiviral activity against several human viruses.[7]

-

Enzyme Inhibition: Isoindoline-1,3-dione derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[8]

-

Receptor Antagonism: Substituted isoindoline derivatives have been identified as potent and selective antagonists for receptors such as the dopamine D4 receptor.

Given the structural motifs present in this compound, it is plausible that this compound could interact with various biological targets. The benzyl group can engage in hydrophobic and aromatic interactions, while the amine group can participate in hydrogen bonding and salt bridge formation.

Conclusion

This compound is a compound with a promising chemical structure for further investigation in drug discovery. While specific experimental physicochemical data is currently limited, its computed properties and the known biological activities of related isoindoline derivatives suggest that it warrants further study. The protocols and contextual information provided in this guide are intended to facilitate future research into the properties and potential therapeutic applications of this and similar molecules. The synthesis of its dihydrochloride salt may be a strategic approach to overcome potential solubility limitations in biological assays. Future work should focus on the experimental determination of its key physicochemical properties and a systematic evaluation of its biological activity against a panel of relevant targets.

References

- 1. guidechem.com [guidechem.com]

- 2. cn.chemcd.com [cn.chemcd.com]

- 3. mdpi.com [mdpi.com]

- 4. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Antiviral activity of isoindole derivatives [jmchemsci.com]

- 8. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Research of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine and its Analogs

Disclaimer: Direct research on 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine is limited in publicly available scientific literature. This guide provides a comprehensive review of the broader class of 5-aminoisoindoline derivatives, offering insights into their synthesis, potential therapeutic applications, and associated biological pathways. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs and investigational molecules.[1][2][3] Derivatives of 2,3-dihydro-1H-isoindol-5-ylamine, also known as 5-aminoisoindoline, have garnered significant attention for their potential as modulators of various biological targets. While research on the specific derivative, this compound, is not extensively documented, the exploration of analogous structures provides a strong foundation for understanding its potential pharmacological profile. This technical guide summarizes the known synthesis strategies, therapeutic targets, and biological activities of 5-aminoisoindoline derivatives, presenting key quantitative data and experimental methodologies to facilitate further research and development in this area.

Synthesis and Characterization

The synthesis of 2-substituted 5-aminoisoindoline derivatives typically involves multi-step reaction sequences. A general approach often starts with a commercially available phthalimide derivative, which undergoes reduction to the corresponding isoindoline. The amino group at the 5-position can be introduced at various stages of the synthesis, either starting with a nitro-substituted precursor that is later reduced, or through direct amination of a suitably functionalized isoindoline ring. The substituent at the 2-position, such as the benzyl group in the topic compound, is typically introduced via N-alkylation of the isoindoline nitrogen.

A representative, though not specific, synthetic approach is outlined below. It is a generalized protocol based on common organic synthesis techniques for similar structures.

Representative Experimental Protocol: Synthesis of 2-Substituted 5-Aminoisoindoline Derivatives

Step 1: N-Alkylation of a Protected 5-Nitroisoindoline

-

To a solution of 5-nitroisoindoline in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), add a base such as potassium carbonate or triethylamine.

-

Add the desired alkylating agent (e.g., benzyl bromide for the synthesis of a 2-benzyl derivative) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-alkylated 5-nitroisoindoline.

-

Purify the product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

-

Dissolve the N-alkylated 5-nitroisoindoline from the previous step in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent, such as palladium on carbon (Pd/C), and introduce a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

-

Stir the mixture vigorously at room temperature until the reduction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the desired 2-substituted 5-aminoisoindoline.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization of the final product would typically involve techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.

Therapeutic Applications and Biological Activity

Derivatives of the 5-aminoisoindoline core have been investigated for a range of therapeutic applications, primarily in oncology and inflammatory diseases. The following sections summarize the key findings for different classes of inhibitors.

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

Several patents and research articles disclose isoindolinone-containing compounds as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[4][5] PARP inhibitors have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4] The isoindolinone scaffold is thought to mimic the nicotinamide moiety of NAD+, the substrate for PARP enzymes, leading to competitive inhibition.[5]

| Compound Class | Target | IC50 | Cell Line | Reference |

| Isoindolinone Derivatives | PARP-1 | 0.71 nM | - | [6] |

| Isoindolinone Derivatives | PARP-2 | 182.9 nM | - | [6] |

| Isoindolinone Derivatives | Proliferation | 1.3 nM | DLD-1 BRCA2(-/-) | [6] |

| Isoindolinone Derivatives | Proliferation | 3.5 nM | MDA-MB-436 | [6] |

Note: The data presented is for representative isoindolinone derivatives and not specifically for this compound.

Caption: Mechanism of action for isoindolinone-based PARP inhibitors.

Bruton's Tyrosine Kinase (BTK) Inhibitors

The isoindolinone scaffold has also been utilized in the design of inhibitors of Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor signaling pathway.[2][7] BTK is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[8] Inhibition of BTK can block the signaling that leads to B-cell proliferation and survival.

References

- 1. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Ascendancy of Isoindoles: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The isoindole core, a versatile bicyclic heterocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and synthetic tractability have propelled the development of a diverse array of therapeutic agents, from repurposed drugs to novel targeted therapies. This technical guide provides an in-depth exploration of modern isoindole scaffolds, their synthesis, biological targets, and therapeutic potential, with a focus on quantitative data and detailed experimental methodologies to aid in drug discovery efforts.

Quantitative Bioactivity of Novel Isoindole Scaffolds

The therapeutic versatility of isoindole derivatives is evident in their broad range of biological targets. The following tables summarize the in vitro potency of various isoindole scaffolds against key protein targets implicated in cancer, inflammation, and viral diseases.

Table 1: Isoindole Derivatives as Anticancer Agents

| Compound Class | Specific Derivative | Target | IC50 | Cell Line | Reference |

| Isoindolin-1-one | (S)-13 (NMS-P515) | PARP-1 (biochemical) | 0.016 µM | - | [1] |

| Isoindolin-1-one | (S)-13 (NMS-P515) | PARP-1 (cellular) | 0.027 µM | - | [1] |

| Isoindolin-1-one | (±)-13 | PARP-1 (cellular) | 0.050 µM | - | [1] |

| Isoindolinone | Compound 5350 | PARP1 | 0.005 µM | - | [2] |

| Isoindolinone | Compound 5336 | PARP1 | 0.055 µM | - | [2] |

| Isoindole-1,3-dione | Derivative of Hit | RSK2 | ~0.5 µM | - | [3] |

| Azaindole Isoindolinone | Compound 28 | PI3Kγ | 0.040 µM | THP-1 | [4] |

| Azaindole Isoindolinone | (S)-7 | PI3Kγ | 0.035 µM | - | [4] |

| Indole-based | Compound 16 | EGFR | 1.026 µM | - | [5] |

| Indole-based | Compound 16 | SRC kinase | 0.002 µM | - | [5] |

| Isoxazolo-indole | 5a (3,4,5-trimethoxyphenyl moiety) | - | 0.7 µM | Huh7 (Liver) | [6] |

| Isoxazolo-indole | 5a (3,4,5-trimethoxyphenyl moiety) | - | 1.5 µM | Mahlavu (Liver) | [6] |

| Isoindole | Compound 8a | - | More toxic than 8b | A549 | [7] |

Table 2: Isoindole Derivatives as Anti-inflammatory Agents

| Compound Class | Specific Derivative | Target | IC50 | Reference |

| Tetrahydro-2H-isoindole | Compound 32 | COX-2 | 0.6-100 nM (for series) | [8] |

| Tetrahydro-2H-isoindole | Compound 37 | COX-2 | 0.6-100 nM (for series) | [8] |

| Isoindoline Hybrid | 10b | COX-2 | 0.11-0.18 µM (for series) | [9] |

| Isoindoline Hybrid | 10c | COX-2 | 0.11-0.18 µM (for series) | [9] |

| Isoindoline Hybrid | 11a | COX-2 | 0.11-0.18 µM (for series) | [9] |

| Isoindoline Hybrid | 11d | COX-2 | 0.11-0.18 µM (for series) | [9] |

| Isoindoline Hybrid | 13 | COX-2 | 0.11-0.18 µM (for series) | [9] |

| Isoindoline Hybrid | 14 | COX-2 | 0.11-0.18 µM (for series) | [9] |

Table 3: Isoindole Derivatives as Antiviral Agents

| Compound Class | Specific Derivative | Target Virus | Inhibition Rate / IC50 | Reference |

| Isoindolin-1-one | Compound 1 | Tobacco Mosaic Virus (TMV) | 48.6% at 20 µM | [10] |

| Isoindolin-1-one | Compound 3 | Tobacco Mosaic Virus (TMV) | 42.8% at 20 µM | [10] |

| Isoindolin-1-one | Compound 4 | Tobacco Mosaic Virus (TMV) | 71.5% at 20 µM | [10] |

| Isoindolin-1-one | Compound 4 | Rotavirus | TI value of 20.7 | [10][11] |

| Isoindole-4,7-dione | Compound 34 | SARS-CoV 3C-like protease | 7.0 µM | [12] |

Key Signaling Pathways Targeted by Isoindole Scaffolds

Isoindole derivatives have been shown to modulate several critical signaling pathways involved in disease pathogenesis. The following diagrams illustrate the points of intervention for these scaffolds.

References

- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoindole-1,3-dione derivatives as RSK2 inhibitors: synthesis, molecular docking simulation and SAR analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. GCRIS [gcris.iyte.edu.tr]

- 8. 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity of the Amine Group in 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical reactivity of the primary amine group in 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine. This compound, possessing a core isoindoline scaffold, is a valuable building block in medicinal chemistry and materials science. Understanding the reactivity of its amine functionality is crucial for the synthesis of novel derivatives with potential therapeutic applications. This document outlines key reactions, including acylation, alkylation, and diazotization, providing detailed experimental protocols and summarizing expected outcomes. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the chemical modification of this versatile molecule.

Introduction

This compound is a bifunctional molecule featuring a secondary amine within the isoindoline ring and a primary aromatic amine at the 5-position. The benzyl group on the isoindoline nitrogen provides steric bulk and influences the overall electronic properties of the molecule. The primary aromatic amine is the main site of reactivity and can undergo a variety of chemical transformations, making it a key handle for molecular elaboration. This guide will focus on the principal reactions of this amine group, providing a foundation for the design and synthesis of new chemical entities.

Core Reactivity of the 5-Amino Group

The primary aromatic amine in this compound exhibits typical reactivity for anilines. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, which moderates its nucleophilicity compared to aliphatic amines. However, it remains sufficiently reactive to participate in a wide range of chemical transformations.

Acylation

Acylation of the primary amine is a common strategy to introduce amide functionalities, which are prevalent in many biologically active molecules. This reaction typically proceeds by treating the amine with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.

General Reaction Scheme:

Caption: General workflow for the acylation of this compound.

Alkylation

N-alkylation of the primary amine introduces alkyl or substituted alkyl groups, leading to the formation of secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. Reductive amination, which involves the reaction with an aldehyde or ketone followed by in-situ reduction of the resulting imine, is a more controlled method for mono-alkylation.

General Reaction Scheme (Reductive Amination):

Caption: Reductive amination workflow for N-alkylation.

Diazotization and Subsequent Reactions

The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[1][2][3][] Diazonium salts are versatile intermediates that can be transformed into a wide array of functional groups through reactions like the Sandmeyer reaction.[5][6][7][8][9]

General Reaction Scheme (Diazotization and Sandmeyer Reaction):

References

- 1. pharmdguru.com [pharmdguru.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. byjus.com [byjus.com]

- 9. Sandmeyer Reaction [organic-chemistry.org]

An In-depth Technical Guide to 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine for Library Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine, a versatile fragment for the construction of diverse chemical libraries aimed at drug discovery. This document provides a comprehensive overview of its synthesis, its application in library generation through parallel synthesis, and a discussion of the potential biological relevance of the resulting compound collections. Detailed, actionable experimental protocols are provided to enable researchers to readily incorporate this valuable building block into their discovery workflows.

Introduction to the 2-Benzylisoindoline Scaffold

The 2,3-dihydro-1H-isoindole core, a bicyclic system featuring a fused benzene and pyrrolidine ring, is a cornerstone in the design of novel therapeutics. The inherent structural rigidity and three-dimensional character of the isoindoline scaffold make it an attractive starting point for exploring chemical space. The presence of a benzyl group at the 2-position can provide favorable interactions with aromatic binding pockets in biological targets, while the primary amine at the 5-position serves as a key functional handle for diversification. This strategic placement of functional groups allows for the systematic exploration of structure-activity relationships (SAR) through the generation of focused compound libraries. The resulting derivatives have shown potential in a range of therapeutic areas, making this compound a fragment of significant interest for hit and lead discovery programs.

Physicochemical Properties of the Core Fragment

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for assessing its suitability as a fragment for library synthesis and for predicting the drug-like characteristics of its derivatives.

| Property | Value |

| Molecular Formula | C₁₅H₁₆N₂ |

| Molecular Weight | 224.30 g/mol |

| CAS Number | 127168-70-1 |

| Appearance | Off-white to yellow solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| LogP (calculated) | 2.8 |

| Topological Polar Surface Area | 29.1 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

Table 1: Physicochemical Properties of this compound.

Synthesis of the Core Fragment

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

Step 1: Reductive Amination to form 2-Benzyl-5-nitro-2,3-dihydro-1H-isoindole

-